1-(1-isobutyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
CAS No.:
Cat. No.: VC16413142
Molecular Formula: C13H24ClN3O
Molecular Weight: 273.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24ClN3O |
|---|---|
| Molecular Weight | 273.80 g/mol |
| IUPAC Name | N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H23N3O.ClH/c1-11(2)9-16-10-12(7-15-16)6-14-8-13-4-3-5-17-13;/h7,10-11,13-14H,3-6,8-9H2,1-2H3;1H |
| Standard InChI Key | QMFDINLSQPSNIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C=N1)CNCC2CCCO2.Cl |
Introduction
1-(1-isobutyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyrazole ring and a tetrahydrofuran moiety, which are crucial for its reactivity and interaction with biological targets.
Key Features:
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Molecular Formula: CHNO
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Molecular Weight: 273.80 g/mol
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CAS Number: 1856081-05-4
Structural Characteristics
The compound's structure includes a five-membered pyrazole ring with two nitrogen atoms and a tetrahydrofuran ring, which is a cyclic ether. The isobutyl group attached to the pyrazole ring enhances its lipophilicity, potentially influencing its biological interactions. The tetrahydrofuran moiety contributes to the compound's solubility and reactivity.
Structural Components:
| Component | Description |
|---|---|
| Pyrazole Ring | Five-membered heterocyclic ring with two nitrogen atoms |
| Tetrahydrofuran Moiety | Cyclic ether contributing to solubility and reactivity |
| Isobutyl Group | Enhances lipophilicity |
Synthesis and Production
The synthesis of 1-(1-isobutyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps, which can be optimized using techniques such as continuous flow reactors and green chemistry principles. These methods aim to maximize yield and purity while minimizing costs and environmental impact.
Synthesis Steps:
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Starting Materials Preparation: Involves the preparation of the pyrazole and tetrahydrofuran components.
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Coupling Reactions: The pyrazole and tetrahydrofuran components are coupled to form the desired compound.
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Purification: Techniques such as chromatography are used to purify the final product.
Biological Activities and Potential Applications
Compounds containing pyrazole rings have been studied for their pharmacological properties, including anti-inflammatory and anticancer activities. The presence of both pyrazole and tetrahydrofuran groups in 1-(1-isobutyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine may confer unique properties that enhance biological activity or improve solubility compared to similar compounds.
Potential Applications:
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Therapeutic Agents: Potential use in developing novel drugs with improved efficacy and safety profiles.
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Biological Interactions: Studies on interaction with specific receptors or enzymes are crucial for understanding its mechanism of action.
Research Findings and Future Directions
Detailed studies are required to elucidate the precise mechanism of action of 1-(1-isobutyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine. Experimental approaches could involve enzyme assays, receptor binding studies, and cellular assays to understand its pharmacodynamics and potential therapeutic uses.
Future Research Directions:
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Mechanism of Action: Investigate how the compound interacts with biological targets.
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Therapeutic Potential: Explore its potential in treating various diseases based on its biological activities.
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